
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile typically involves the reaction of 2-chloro-7,8-dimethylquinoline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality .
化学反応の分析
Types of Reactions
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted quinoline derivatives .
科学的研究の応用
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism .
類似化合物との比較
Similar Compounds
2-(2-Chloroquinolin-3-yl)acetonitrile: Similar structure but lacks the dimethyl groups.
2-(2-Bromo-7,8-dimethylquinolin-3-yl)acetonitrile: Similar structure with a bromo group instead of a chloro group.
2-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol: Similar structure with an ethanol group instead of a nitrile group.
Uniqueness
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile is unique due to the presence of both chloro and dimethyl groups on the quinoline ring, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
特性
分子式 |
C13H11ClN2 |
|---|---|
分子量 |
230.69 g/mol |
IUPAC名 |
2-(2-chloro-7,8-dimethylquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C13H11ClN2/c1-8-3-4-10-7-11(5-6-15)13(14)16-12(10)9(8)2/h3-4,7H,5H2,1-2H3 |
InChIキー |
HMDGSYZAKWRIFL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)CC#N)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



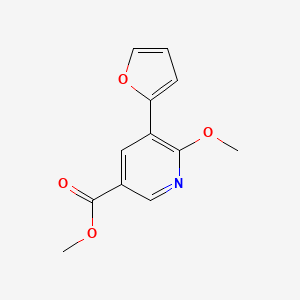


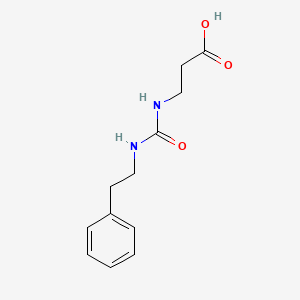

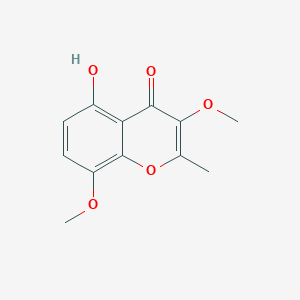

![[(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B11874230.png)

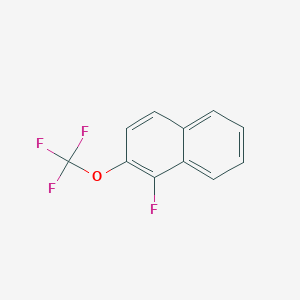
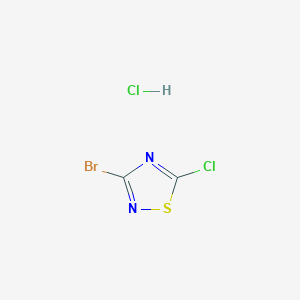
![7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11874255.png)
![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)
